Oxazole, 5-(4-ethoxyphenyl)-
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Overview
Description
Oxazole, 5-(4-ethoxyphenyl)- is an organic compound with the molecular formula C11H11NO2 It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 5-(4-ethoxyphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzoyl chloride with an amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of Oxazole, 5-(4-ethoxyphenyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and optimized reaction parameters ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives.
Scientific Research Applications
Oxazole, 5-(4-ethoxyphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxazole, 5-(4-ethoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyphenyl group can enhance its binding affinity and specificity, leading to desired biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 5-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Oxazole, 5-(4-methylphenyl)-: Contains a methyl group on the phenyl ring.
Oxazole, 5-(4-chlorophenyl)-: Features a chlorine atom on the phenyl ring.
Uniqueness
Oxazole, 5-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
848608-56-0 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-13-10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,2H2,1H3 |
InChI Key |
SNZMBUKIQLURAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
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